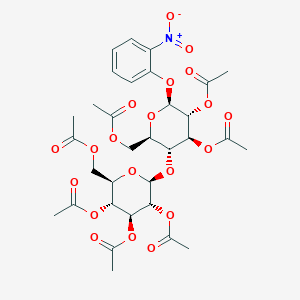
2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2' (DFCy2) is a novel fluorinated cytidine analogue that has been studied extensively in recent years. It is a structural analog of the natural nucleoside cytidine and is used in a variety of scientific research applications. It has been utilized in biochemical, physiological, and pharmacological studies due to its unique structure and properties.
Aplicaciones Científicas De Investigación
Synthesis and Potential Antineoplastic Applications
A study by Yoshimura et al. (1997) described the synthesis of novel 2'-deoxycytidine antimetabolites, including various 2'-modified 2'-deoxy-4'-thiocytidines, which are considered potential antineoplastic agents. The research included the synthesis of 2'-deoxy-2',2'-difluoro derivatives as part of the process, highlighting the significance of these compounds in cancer research (Yoshimura et al., 1997).
Application in Gemcitabine Synthesis
Brown et al. (2015) reported on the linear synthesis of gemcitabine (2'-deoxy-2',2'-difluorocytidine), a drug used against several cancers. This synthesis involves a high-yielding conversion of 3,5-di-O-benzoyl-2-deoxy-2,2-difluororibose into a glycosyl urea, followed by conversion to the cytosine base. This process is significant for the manufacturing of gemcitabine, showing the relevance of 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 in pharmaceutical synthesis (Brown, Weymouth-Wilson, & Linclau, 2015).
Inhibition of Ribonucleotide Reductase
Baker et al. (1991) found that derivatives of 2'-deoxy-2',2'-difluorocytidine function as potent inhibitors of the Escherichia coli ribonucleoside diphosphate reductase. This property is crucial in understanding the biochemical pathways involved in bacterial growth and has potential implications for antibacterial drug development (Baker et al., 1991).
Antitumor Properties and Derivative Synthesis
Research by Yamashita et al. (1987) involved the synthesis and evaluation of various acyl derivatives of 2'-deoxy-5-trifluoromethyluridine, closely related to 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2. They explored these compounds for their antitumor activities, indicating the broader potential of such modified nucleosides in cancer treatment (Yamashita et al., 1987).
Propiedades
Número CAS |
1267650-42-9 |
|---|---|
Nombre del producto |
2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 |
Fórmula molecular |
C₂₂¹³CH₁₉F₂N¹⁵N₂O₆ |
Peso molecular |
474.39 |
Sinónimos |
2’-Deoxy-2’,2’-difluoro-3’,5’-bis-O-benzoylcytidine-13C,15N2; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



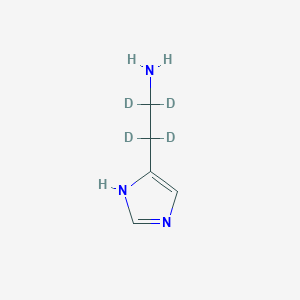
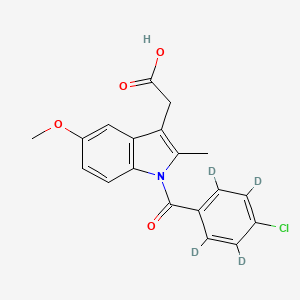
![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1140471.png)
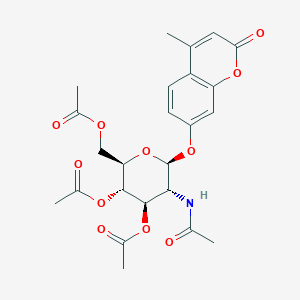
![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)
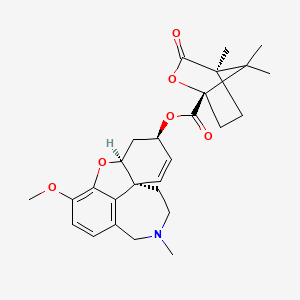
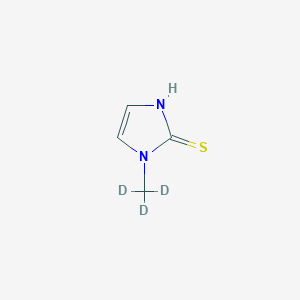
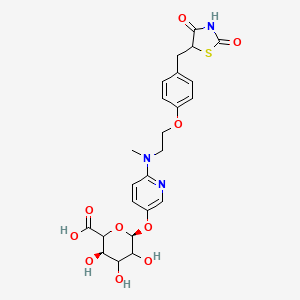
![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)
![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)

